trans-Lachnophyllol

Description

Structure

3D Structure

Properties

CAS No. |

23180-62-3 |

|---|---|

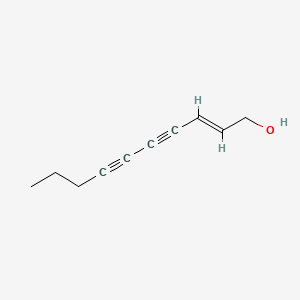

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(E)-dec-2-en-4,6-diyn-1-ol |

InChI |

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+ |

InChI Key |

UVYOXYJPADNJRE-CMDGGOBGSA-N |

SMILES |

CCCC#CC#CC=CCO |

Isomeric SMILES |

CCCC#CC#C/C=C/CO |

Canonical SMILES |

CCCC#CC#CC=CCO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Isolation and Purification Techniques

Advanced Filtration and Extraction Protocols

The isolation of trans-Lachnophyllol from complex plant matrices necessitates the use of advanced and efficient separation protocols to achieve high purity. These protocols are centered around sophisticated chromatographic and analytical techniques that offer superior resolution and sensitivity compared to traditional methods.

High-Performance Liquid Chromatography (HPLC) represents a critical advanced technique in the final purification stages of this compound. scispace.com Unlike gravity-fed column chromatography, HPLC utilizes high pressure to pass the solvent and sample mixture through a column packed with a stationary phase of very small particle size. This results in a significantly higher separation efficiency, allowing for the isolation of the target compound from closely related structures. The use of a Nucleosil 50-5 column, for example, has been specifically reported in the purification of this compound. scispace.com

Furthermore, modern analytical methods are integral to the advanced protocols for identifying and characterizing the isolated compound. Techniques such as Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) are employed for the detailed analysis of metabolite extracts. metabolomexchange.org While the initial extraction may involve conventional methods, the subsequent purification and identification rely on these high-resolution technologies. Mass spectrometry, including both Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS), provides precise mass data that is crucial for structural elucidation. scispace.com

| Step | Technique/Method | Description | Reference |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Pulverized, half-dried roots (9.2 kg) are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated to yield a crude extract (1.8 kg). | scispace.com |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction is collected for further processing. | scispace.com |

| 3. Initial Chromatography | Silica (B1680970) Gel Column Chromatography | The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. | scispace.com |

| 4. Intermediate Chromatography | Sephadex LH-20 Column Chromatography | Further separation is achieved using a Sephadex LH-20 column with a chloroform-methanol (1:1) solvent system. | scispace.com |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | The final purification is performed using HPLC with a hexane-ethyl acetate mobile phase to afford pure trans-Lachnophyllol. | scispace.comresearchgate.net |

These advanced methods ensure the efficient isolation and correct identification of this compound, which is essential for subsequent research and application studies. The combination of multi-stage chromatography with high-resolution analytical instrumentation forms the basis of modern natural product isolation.

Biosynthetic Pathways and Precursors

Fatty Acid Precursors in Polyacetylene Biosynthesis

The biosynthesis of the vast majority of polyacetylenes, including trans-Lachnophyllol, is rooted in fatty acid metabolism. mdpi.com Isotopic tracer studies have unequivocally demonstrated that these compounds are derived from fatty acid precursors. mdpi.com The primary starting material for the biosynthesis of many polyacetylenes found in the Asteraceae family is oleic acid, a ubiquitous C18 monounsaturated fatty acid. mdpi.com

The initial steps in the pathway involve the desaturation of oleic acid to linoleic acid. Subsequently, a key enzymatic reaction introduces the first triple bond into the hydrocarbon chain, converting linoleic acid into crepenynic acid (octadeca-9-en-12-ynoic acid). nih.gov Crepenynic acid is a pivotal intermediate and serves as the entry point into the crepenynate pathway, which is the major route for the biosynthesis of a diverse array of polyacetylenes. nih.gov

| Precursor Fatty Acid | Number of Carbon Atoms | Key Transformation | Resulting Intermediate |

| Oleic Acid | 18 | Desaturation | Linoleic Acid |

| Linoleic Acid | 18 | Acetylenation | Crepenynic Acid |

Enzymatic Steps in this compound Formation

The conversion of the C18 fatty acid precursor, crepenynic acid, to the C10 polyacetylene, this compound, involves a series of intricate enzymatic reactions. While the complete pathway has not been fully elucidated in a single organism, a combination of studies on various polyacetylene-producing plants provides a likely sequence of events.

Following the formation of crepenynic acid, further desaturation reactions are catalyzed by desaturases, introducing additional double and triple bonds into the hydrocarbon chain. The key enzyme responsible for the initial triple bond formation is a Δ12-fatty acid acetylenase, which converts the double bond at the Δ12 position of linoleic acid into a triple bond. nih.gov

The subsequent steps from the C18 intermediate to the final C10 structure of this compound necessitate chain shortening. While the precise mechanisms are still under investigation, it is hypothesized that this occurs through a process of controlled oxidation and cleavage of the carbon chain. This may involve lipoxygenase (LOX) and hydroperoxide lyase (HPL) activities, which are known to cleave fatty acid chains in other metabolic pathways.

The formation of the characteristic alcohol functional group in this compound likely occurs through the action of a hydroxylase or a reductase enzyme acting on a corresponding aldehyde or ketone precursor. The stereochemistry of the final product, being a trans isomer, is determined by the specificity of the enzymes involved in the final steps of the pathway.

| Enzymatic Step | Enzyme Class (Putative) | Substrate | Product |

| Initial Acetylenation | Δ12-Fatty Acid Acetylenase | Linoleic Acid | Crepenynic Acid |

| Further Desaturation | Desaturases | Crepenynic Acid Derivatives | Polyunsaturated/Polyacetylenic Intermediates |

| Chain Shortening | Lipoxygenase/Hydroperoxide Lyase | C18 Polyacetylene | C10 Polyacetylene Precursor |

| Functional Group Modification | Hydroxylase/Reductase | C10 Aldehyde/Ketone | This compound |

Genetic Basis of Biosynthetic Pathways

The genetic foundation for the biosynthesis of this compound is beginning to be understood, with the identification of genes encoding key enzymes in the initial stages of the polyacetylene pathway. The genes encoding the Δ12-fatty acid desaturases and the specialized Δ12-fatty acid acetylenases have been cloned and characterized from several plant species, particularly within the Asteraceae family. nih.gov

These acetylenase genes are often members of the FAD2 (fatty acid desaturase 2) gene family, which have evolved to catalyze the formation of triple bonds instead of, or in addition to, double bonds. The expression of these genes is often tissue-specific and can be induced by various environmental stimuli, suggesting a role for these compounds in plant defense.

While the genes for the initial steps are being identified, the genetic basis for the subsequent chain shortening and functional group modifications leading to this compound remains largely unknown. Future research involving transcriptomics and comparative genomics of lachnophyllol-producing and non-producing species will be crucial in identifying the full suite of genes involved in this complex biosynthetic pathway. The regulation of this pathway is also an area of active research, with transcription factors that control the expression of the biosynthetic genes yet to be fully characterized.

Comparative Biosynthesis Across Producing Organisms

This compound and related polyacetylenes are predominantly found in plants belonging to the Asteraceae (sunflower) family, with notable occurrences in genera such as Lachnophyllum and Conyza. While the core biosynthetic machinery originating from the crepenynate pathway is likely conserved across these organisms, variations in the downstream enzymatic steps can lead to the production of a diverse array of polyacetylene structures. mdpi.com

For instance, the specific desaturases, chain-shortening enzymes, and modifying enzymes present in a particular species will determine the final structure of the polyacetylenes produced. This enzymatic diversity is a result of the evolution of the biosynthetic pathways in different plant lineages.

In contrast to the Asteraceae, the Apiaceae (carrot) family also produces a significant number of polyacetylenes, such as falcarinol (B191228). While they also utilize fatty acid precursors, the specific modifications and resulting structures can differ. Comparative studies of the biosynthetic gene clusters and enzymatic activities between these families are providing valuable insights into the evolution of polyacetylene biosynthesis and the diversification of these bioactive natural products. The presence of similar core pathways with divergent downstream modifications highlights the modular nature of secondary metabolite biosynthesis in plants.

Chemical Synthesis Approaches

Total Synthesis Strategies for trans-Lachnophyllol

Total synthesis aims to construct a target molecule from simple, commercially available starting materials. For this compound, a key challenge is the stereoselective formation of the trans double bond and the construction of the conjugated diyne system.

A convergent approach has been described for the synthesis of related polyacetylene alcohols, which can be adapted for this compound. One of the key reactions in such a synthesis is the Wittig reaction. This reaction involves the coupling of a phosphonium (B103445) ylid with an aldehyde to form an alkene. For the synthesis of this compound, a suitable ylid derived from a propargyl phosphonium salt can be reacted with an appropriate aldehyde to construct the carbon skeleton and establish the trans double bond. molaid.com

Another common strategy involves the reduction of a corresponding aldehyde or ester. For instance, the aldehyde precursor, (E)-dec-2-ene-4,6-diynal, can be reduced to this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). molaid.com Similarly, the corresponding methyl ester, (E)-methyl dec-2-en-4-ynoate, can be reduced to the alcohol using a more powerful reducing agent like diisobutylaluminium hydride (DIBAL-H). uio.no

A representative synthetic sequence could involve the following steps:

Formation of an enyne ester: A Wittig reaction between an appropriate ylid and an α,β-unsaturated aldehyde can generate the core enyne structure as an ester. uio.no

Reduction of the ester: The resulting ester is then reduced to the primary alcohol using a suitable hydride reagent to yield this compound. uio.no

| Starting Material | Key Reagents | Product | Reference |

| dec-2-ene-4,6-diynal | Sodium tetrahydroborate, Methanol | (E)-2-癸烯-4,6-二炔-1-醇 (this compound) | molaid.com |

| (E)-methyl dec-2-en-4-ynoate | Diisobutylaluminium hydride (DIBAL-H), THF | (E)-dec-2-en-4-yn-1-ol | uio.no |

Stereoselective Synthesis of this compound

The biological activity of natural products is often dependent on their specific stereochemistry. Therefore, developing stereoselective synthetic routes that precisely control the geometry of double bonds is crucial. For this compound, the focus is on achieving the (E)-configuration of the C2-C3 double bond.

Several modern synthetic methods are available for the stereoselective synthesis of trans-enediynes. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction proceeds with retention of the vinyl halide's stereochemistry, making it ideal for creating trans-enediynes from a trans-vinyl halide. tandfonline.com For example, a trans-vinyl iodide can be coupled with a terminal alkyne to construct the enediyne core of this compound with high stereoselectivity. tandfonline.comacs.org

Carbocupration is another effective method for the stereoselective synthesis of substituted alkenes. This reaction involves the addition of an organocuprate reagent across a carbon-carbon triple bond. The carbocupration of diynes can be controlled to produce trans-vinylcuprates, which can then be trapped with an electrophile to yield the desired trans-enediyne. beilstein-journals.orgbeilstein-journals.org

A general stereoselective approach could be:

Preparation of a trans-vinyl halide: A suitable starting material is converted into a trans-vinyl halide.

Sonogashira Coupling: The trans-vinyl halide is then coupled with a terminal alkyne in the presence of a palladium/copper catalyst system to stereoselectively form the trans-enediyne backbone. tandfonline.com

| Reaction Type | Key Features | Relevance to this compound | References |

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of vinyl halides and terminal alkynes with retention of stereochemistry. | Can be used to couple a trans-vinyl halide with a suitable alkyne to form the (E)-enediyne core. | tandfonline.comacs.org |

| Carbocupration | Regio- and stereoselective addition of organocuprates to alkynes. | Can be employed to generate a trans-vinylcuprate intermediate from a diyne, which is then further functionalized. | beilstein-journals.orgbeilstein-journals.org |

Semi-Synthesis from Related Natural Products

Semi-synthesis is a strategy where a readily available natural product is chemically modified to produce a target molecule that may be more complex or difficult to obtain. numberanalytics.com This approach can be more efficient than total synthesis if a suitable starting natural product is abundant. preprints.org

In the context of this compound, a potential semi-synthetic route could start from a related, more abundant polyacetylene. For instance, if a naturally occurring polyacetylene with a similar carbon skeleton but different functional groups is available, it could be chemically converted to this compound. Common derivatization reactions used in semi-synthesis include oxidation, reduction, alkylation, and acylation. numberanalytics.com

For example, a related natural product containing a different oxidation state at C1 (e.g., an aldehyde or a carboxylic acid) could be reduced to the primary alcohol of this compound. Conversely, a related polyacetylene with a saturated or differently unsaturated side chain could potentially be modified through selective hydrogenation or other reactions to introduce the required diyne functionality, although this would likely be a more complex transformation. While specific examples for the semi-synthesis of this compound are not extensively documented, the principles of this approach offer a viable alternative to total synthesis. numberanalytics.comrsc.org

Methodological Advancements in this compound Synthesis

The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed that could be applied to the synthesis of molecules like this compound. Recent advancements in catalysis, in particular, offer more efficient and selective ways to construct complex molecules. mdpi.com

For the synthesis of polyacetylenes, palladium-catalyzed cross-coupling reactions remain at the forefront of synthetic methodology. acs.org Advances in ligand design for palladium catalysts continue to improve the efficiency and scope of reactions like the Sonogashira coupling, allowing for milder reaction conditions and broader substrate compatibility. acs.org

The development of new organocatalytic methods could also provide novel routes to key intermediates for this compound synthesis. For example, organocatalytic methods for the asymmetric synthesis of propargyl alcohols could be employed to create chiral building blocks for more complex polyacetylene natural products.

Advanced Structural Characterization and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. Through the analysis of various NMR experiments, the complete chemical structure of trans-Lachnophyllol can be pieced together with high confidence.

High-Resolution ¹H NMR Analysis

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, the number of distinct proton environments and their neighboring atoms can be determined.

Interactive Data Table: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data for this compound is not publicly available. |

Note: Specific ¹H NMR data for this compound is not available in public databases. The table structure is provided as a template for when such data becomes accessible.

¹³C NMR Spectroscopic Data and Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their respective chemical environments (e.g., alkyl, alkenyl, alkynyl, or attached to a heteroatom).

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| Data for this compound is not publicly available. |

Note: Specific ¹³C NMR data for this compound is not available in public databases. The table structure is provided as a template for when such data becomes accessible.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By tracing the correlations in a COSY spectrum, the connectivity of proton spin systems within this compound can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning specific proton signals to their corresponding carbon atoms in the molecule's framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is essential for determining the stereochemistry and conformation of this compound.

Interactive Data Table: Key 2D NMR Correlations for this compound

| Correlation Type | Correlating Nuclei | Inferred Structural Feature |

| COSY | Data not available | |

| HSQC | Data not available | |

| HMBC | Data not available | |

| NOESY | Data not available |

Note: Specific 2D NMR correlation data for this compound is not publicly available. The table is illustrative of the types of information that would be derived from these experiments.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the elemental composition can be deduced. This provides a crucial confirmation of the molecular formula proposed based on NMR and other data.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Molecular Formula |

| [M+H]⁺ or [M-H]⁻ | Data not available | Data not available | Data not available |

Note: Specific HRMS data for this compound is not available in public databases. The table indicates the expected data from such an analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbon-carbon double bonds (C=C), and carbon-carbon triple bonds (C≡C), if present.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available |

Note: Specific IR absorption data for this compound is not publicly available. The table is a template for the expected information.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data allows for the precise determination of the positions of all atoms in the crystal lattice. If a suitable crystal of this compound can be obtained, X-ray crystallography would provide an unambiguous confirmation of its structure and absolute configuration.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Note: X-ray crystallographic data for this compound is not publicly available. The table outlines the fundamental parameters that would be reported from a crystallographic study.

Biological Activities and Mechanistic Investigations

Anti-Inflammatory Activities and Molecular Mechanisms

Studies, particularly on derivatives such as lachnophyllol acetate (B1210297) isolated from the roots of Aster tataricus, have revealed significant anti-inflammatory potential. plos.org The compound exerts its effects through a multi-pronged approach, targeting key components of the inflammatory cascade.

A primary mechanism of the anti-inflammatory action of trans-lachnophyllol derivatives involves the suppression of pro-inflammatory cytokines and mediators. Research has demonstrated that lachnophyllol acetate can significantly inhibit the production of Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). plos.org PGE2 is a key mediator of pain and fever, while IL-6 and IL-1β are pivotal cytokines that drive a wide range of inflammatory responses. nih.govpor-journal.com The inhibition of these factors suggests a broad-spectrum anti-inflammatory effect. For instance, in studies using human gingival fibroblasts, PGE2 was shown to modulate IL-6 production at a post-transcriptional level. medchemexpress.com Similarly, betaine (B1666868) has been shown to inhibit IL-1β production by blocking signaling pathways like NF-κB. nih.gov

The synthesis of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) is catalyzed by specific enzymes that are often upregulated during inflammation. This compound derivatives have been found to modulate these key inflammatory enzymes. Specifically, lachnophyllol acetate has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.org The overexpression of iNOS leads to excessive NO production, which can contribute to tissue damage, while COX-2 is the primary enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. nih.govnih.gov The dual inhibition of both iNOS and COX-2 is a significant attribute for a potential anti-inflammatory agent. nih.gov

The expression of many inflammatory genes, including those for iNOS, COX-2, and various cytokines, is controlled by transcription factors, with Nuclear Factor-kappa B (NF-κB) being one of the most critical. researchgate.netwikipedia.org The activation and subsequent translocation of NF-κB from the cytoplasm to the nucleus is a pivotal step in initiating the inflammatory gene expression program. plos.org The anti-inflammatory effects of lachnophyllol acetate are directly linked to its ability to inhibit the activation of the NF-κB signaling pathway. plos.org By preventing the activation of NF-κB, the compound effectively blocks the upstream signal required for the transcription of a multitude of inflammatory factors and enzymes, providing a comprehensive mechanism for its anti-inflammatory activity. plos.orgwikipedia.org

Antimicrobial and Antifungal Potentials

Beyond its anti-inflammatory effects, this compound and the plant extracts in which it is found have demonstrated notable antimicrobial and antifungal properties.

Extracts from plants known to contain this compound, such as Aster tataricus, have shown antibacterial activity. libretexts.orgnih.gov While comprehensive studies on the isolated compound are still emerging, the activity of these extracts suggests that this compound may contribute to these effects. The term "antimicrobial spectrum" refers to the range of microorganisms a compound can inhibit. frontiersin.orgscribd.com The potential for new antibacterial agents is significant, especially those that can work synergistically with existing antibiotics to combat resistant strains. vdoc.pub

Table 1: Antibacterial Potential of Plant Extracts Containing this compound

| Plant Source | Extract Type | Observed Activity | Reference |

|---|---|---|---|

| Aster tataricus | Ethanol Extract | Exhibited general antibacterial properties in various studies. | nih.gov |

| Grindelia squarrosa | Essential Oil | Contains lachnophyllol acetate and shows antibacterial activity. | nih.gov |

Similar to its antibacterial potential, the antifungal activity of this compound is suggested by the efficacy of extracts from its source plants. Decoctions of Aster tataricus have been traditionally used and have shown inhibitory effects against common dermatophytes in vitro. scielo.org.co The search for novel antifungal agents is driven by the rise of drug-resistant fungal strains. mdpi.com Natural products are a promising source for new antifungal leads. The evaluation of antifungal efficacy often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antifungal Potential of Plant Extracts Containing this compound

| Plant Source | Extract Type | Observed Activity | Reference |

|---|---|---|---|

| Aster tataricus | Decoction | Showed in vitro inhibitory effect against common dermatomycoses. | scielo.org.co |

| Aster tataricus | Ethanol Extract | Studies have indicated that extracts possess antifungal activity. | nih.gov |

Mechanistic Insights into Pathogen Inhibition

While specific studies detailing the precise molecular mechanisms of this compound's inhibition of pathogens are not extensively available, the broader understanding of how similar antimicrobial compounds, particularly phytoalexins, function provides a likely framework. Phytoalexins, a class of low molecular weight antimicrobial compounds synthesized by plants in response to infection, employ several strategies to combat pathogens. wikipedia.orgnih.gov These mechanisms, which this compound may also utilize, include:

Disruption of Cellular Structures: Phytoalexins can compromise the integrity of pathogenic cells. This may involve puncturing the cell wall or causing the disorganization of cellular contents and rupture of the plasma membrane. wikipedia.orgscielo.br

Metabolic Disruption: They can interfere with critical metabolic pathways of the pathogen. wikipedia.org This can include the inhibition of fungal enzymes, which in turn affects processes like spore germination and mycelial growth. scielo.br

Inhibition of Reproduction: The compound may delay the maturation or prevent the reproduction of the invading organism. wikipedia.org

Inhibition of Protein and Nucleic Acid Synthesis: Some allelochemicals, a broader category that includes phytoalexins, can interfere with protein and nucleic acid synthesis, which is crucial for the growth and proliferation of pathogens. frontiersin.orgplos.org

The antimicrobial action of phytoalexins is often broad-spectrum, affecting a range of fungi and bacteria. wikipedia.orgscielo.br For instance, some phytoalexins have been shown to be effective against various fungal species, including those responsible for plant diseases. scielo.br

Allelopathic Effects and Mechanisms

Allelopathy refers to the phenomenon where one plant influences the growth of another through the release of chemical compounds. scirp.org These "allelochemicals" can have inhibitory or stimulatory effects on neighboring plants. nih.gov The mechanisms through which allelochemicals, likely including polyacetylenes like this compound, exert their influence are multifaceted and can involve:

Inhibition of Seed Germination and Seedling Growth: A primary and well-documented allelopathic effect is the prevention or reduction of seed germination and the subsequent inhibition of seedling growth. mdpi.comnih.gov

Alteration of Physiological Processes: Allelochemicals can disrupt fundamental physiological processes in the target plant. nih.gov This includes interference with:

Nutrient and Water Uptake: Many allelochemicals can affect the absorption of essential nutrients and water from the soil by the roots. frontiersin.org

Photosynthesis and Respiration: They can alter the rates of photosynthesis and respiration, critical for energy production and growth. mdpi.com

Cell Division and Elongation: Inhibition of cell division and elongation directly impacts the growth of the plant. nih.gov

Hormone Production and Enzyme Activity: Allelochemicals can interfere with the production of plant hormones and the activity of various enzymes. nih.gov

The magnitude of these allelopathic effects can depend on several factors, including the specific plants involved, their growth stage, and the concentration of the released allelochemicals. nih.govmdpi.com

Phytoalexin Function and Plant Defense Response Contribution

Phytoalexins are a crucial component of a plant's induced defense system, synthesized "de novo" in response to pathogen attack or environmental stress. wikipedia.orgmdpi.com Their primary function is to act as toxins to the invading organism. wikipedia.org The importance of phytoalexins in plant defense is highlighted by studies showing that when their production is inhibited, the plant's susceptibility to infection increases. wikipedia.org

The production of phytoalexins is part of a two-pronged defense response: a rapid, general short-term response and a more specific, delayed long-term response. wikipedia.org Upon recognizing a pathogen, the plant initiates the production of reactive oxygen species to kill invading cells as part of the short-term response. wikipedia.org Concurrently, the synthesis of phytoalexins like this compound is triggered, contributing to the long-term defense strategy. wikipedia.orgmdpi.com

These compounds are typically synthesized at the site of infection, where they can accumulate to levels that are inhibitory to the pathogen. wikipedia.org The chemical diversity of phytoalexins is vast, with different plant families often producing characteristic classes of these defense compounds. wikipedia.org

Photosensitizing Properties and Associated Mechanisms

Certain natural compounds, including polyacetylenes, possess photosensitizing properties. nih.gov This means that in the presence of light, they can become excited and transfer this energy to other molecules, often leading to the generation of reactive oxygen species (ROS) that can be toxic to cells. nih.gov

The mechanism of photosensitization generally involves two types of reactions:

Type I Reactions: These involve electron or hydrogen atom transfer from the excited photosensitizer to a substrate, leading to the formation of radicals. nih.gov

Type II Reactions: In this more common pathway for many photosensitizers, the excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen. nih.gov

These ROS can cause significant damage to cellular components, leading to cell death. This property is harnessed in photodynamic therapy (PDT) for treating conditions like cancer. nih.gov While the specific photosensitizing mechanism of this compound has not been detailed, its structural relatives, other polyacetylenes, are known to exhibit such properties. nih.gov The presence of chromophores within the molecular structure of these compounds allows them to absorb light, a prerequisite for photosensitization. nih.gov

Other Investigated Biological Activities (e.g., Insecticidal, Antifeedant)

Beyond its antimicrobial and allelopathic activities, this compound and related polyacetylenes have been investigated for their effects on insects.

Insecticidal Activity: Research has demonstrated that certain plant-derived compounds, including polyacetylenes, can have lethal effects on insects. For instance, some studies have focused on the larvicidal activity of plant extracts against various insect pests. nih.gov The insecticidal action can result from direct toxicity upon ingestion or contact. nih.gov

Antifeedant Activity: Antifeedant compounds deter insects from feeding, which can be a highly effective method of crop protection. mdpi.com The mechanism of antifeedancy can involve several actions:

Stimulating neurons associated with antifeedant receptors, which directly inhibits feeding. mdpi.com

Causing a halt or slowing down of feeding. mdpi.com

Blocking the function of receptors that normally stimulate feeding. mdpi.com

Studies have shown that extracts containing various secondary metabolites can exhibit significant antifeedant activity against pests like Spodoptera litura. researchgate.netresearchgate.net The effectiveness of these compounds can vary depending on the insect species and the concentration of the active compound. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Identification of Key Structural Moieties for Biological Activities

trans-Lachnophyllol is a C10 polyacetylene characterized by a hydroxyl group, a conjugated system of two triple bonds, and a terminal double bond. Research into polyacetylenes, a class of compounds abundant in the Asteraceae family, highlights that the conjugated system of triple bonds is a fundamental requirement for their chemical and biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.comresearchgate.netresearchgate.net

The key structural components of this compound essential for its bioactivity are:

The Polyacetylene Chain: The rigidity and electronic properties conferred by the conjugated diacetylene (two triple bonds) system are considered paramount for biological interactions. researchgate.netresearchgate.net This feature is a common denominator in many bioactive compounds from the Asteraceae family. mdpi.com

The Hydroxyl Group: The alcohol moiety at position C-1 is a significant feature. Studies on related polyacetylenic alcohols suggest that this hydroxyl group and its specific position are often essential for activity. For instance, in some marine polyacetylenes, the alcohol at position 3 was found to be crucial for selective activity against tumor cell lines. researchgate.net

The Alkyl Chain and Double Bond: The length of the alkyl chain and the presence and configuration of double bonds also modulate the biological activity, although their significance can be secondary to the core polyacetylene and alcohol functions. researchgate.net

Impact of Functional Group Modifications on Activity

Modifying the functional groups of this compound and its analogs has provided significant insights into its SAR.

Esterification of the Hydroxyl Group: The primary alcohol of this compound is a common site for natural modification. For example, a linoleic acid ester of this compound has been isolated from Aster tataricus. researchgate.net In other polyacetylene systems, esterification can have variable effects. In some cases, creating ester derivatives of compounds with poor bioavailability can lead to a loss of potency, even if oral absorption is enhanced. nih.gov Conversely, esterification with specific moieties, such as ferulic acid in other acetylenic compounds, has been shown to yield strong inhibitory effects on enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). nih.gov

Oxidation and Epoxidation: Oxidation of the polyacetylene chain is a common metabolic transformation. The formation of epoxides, such as pontica epoxide from a related C13-acetylene, can result in significant biological activity, such as antibacterial effects. mdpi.com

Acetylation: Acetylation of hydroxyl groups in related polyacetylenes, such as in (1Z)-acetylatractylodinol, is a known structural variation. nih.gov Comparing the activity of acetylated versus non-acetylated analogs helps to determine the importance of a free hydroxyl group for specific biological targets.

The following table summarizes the activity of this compound and related modified compounds.

| Compound/Analog | Modification from this compound | Observed Biological Activity |

| This compound | - | Parent compound with known bioactivity. researchgate.net |

| This compound linoleic acid ester | Esterification of the C-1 hydroxyl group with linoleic acid. | Isolated from Aster tataricus. researchgate.net |

| (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate | Different polyacetylene core, esterified with ferulic acid. | Strong inhibition of 5-LOX and COX-1. nih.gov |

| (1Z)-acetylatractylodinol | Different polyacetylene core, acetylated alcohol. | Isolated from Atractylodes lancea. nih.gov |

Stereochemical Influences on Biological Response

The three-dimensional arrangement of atoms (stereochemistry) in a molecule can profoundly influence its interaction with biological targets. For polyacetylenes, both geometric isomerism (E/Z or trans/cis) and chirality (R/S) are critical determinants of activity.

Geometric Isomerism: The trans (E) configuration of the C-2/C-3 double bond in this compound is a defining feature. In other polyacetylenes, the geometry of double bonds within the conjugated system is known to be crucial. For example, the central (E)-configured double bond in some C13-acetylenes, which is conjugated with three triple bonds, can easily isomerize to the (Z)-isomer, which may alter its biological profile. mdpi.com

Chirality: While this compound itself is achiral, many related bioactive polyacetylenes are chiral. SAR studies on marine-derived polyacetylenes have demonstrated that the absolute configuration of stereocenters is essential. For example, the (R) configuration of the alcohol moiety at C-3 in certain analogs was found to be necessary for their selective cytotoxic activity. researchgate.net This highlights that biological receptors and enzymes can differentiate between stereoisomers, leading to significant differences in biological response.

Computational Approaches to SAR Analysis

Computational methods are increasingly used to supplement experimental SAR studies by providing insights into how molecules interact with their biological targets. wikipedia.org While specific computational studies focusing exclusively on this compound are not widely reported, research on related polyacetylenes and other natural products demonstrates the utility of these approaches.

Molecular Docking: This technique can predict the binding orientation and affinity of a molecule to the active site of a target protein. For other polyacetylenes, molecular docking has been used to describe features involved in activating nuclear receptors like PPARγ, which have anti-inflammatory properties. researchgate.net Such studies can help rationalize why certain structural features, like the polarity of the terminal chain or the flexibility of the molecular backbone, impact bioactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.org For other classes of natural products, 3D-QSAR studies have been instrumental in designing analogs with superior activity. uct.ac.za Such models could theoretically be applied to a series of this compound derivatives to predict the activity of new, unsynthesized compounds and guide further synthetic efforts.

Chemical Derivatization and Analogues

Synthesis of trans-Lachnophyllol Acetate (B1210297) and Related Esters

The presence of a primary alcohol functional group in this compound makes it a prime candidate for esterification. The synthesis of this compound acetate and other related esters can be readily achieved through standard organic chemistry protocols. These reactions typically involve the acylation of the hydroxyl group with an appropriate acylating agent.

Common methods for synthesizing these esters include:

Fischer-Speier Esterification : This acid-catalyzed reaction involves treating this compound with a carboxylic acid (e.g., acetic acid to form the acetate ester) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.netmasterorganicchemistry.com To drive the reaction to completion, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus. masterorganicchemistry.com

Reaction with Acyl Halides or Anhydrides : A highly efficient method involves reacting this compound with an acyl halide (such as acetyl chloride) or an acid anhydride (such as acetic anhydride) in the presence of a base like pyridine or triethylamine. This method is often preferred for its milder reaction conditions and high yields.

Transesterification : This process involves the conversion of one ester to another and can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org For instance, this compound can react with an existing ester, such as methyl acetate, in the presence of a suitable catalyst to yield this compound acetate. masterorganicchemistry.com Various catalysts, including silica-supported boric acid or zirconocene complexes, can be employed to facilitate this transformation under mild, solvent-free conditions. researchgate.netresearchgate.net

The choice of method depends on the desired ester, the stability of the starting material, and the scale of the synthesis. These esterification strategies allow for the introduction of a wide variety of functional groups, enabling the modulation of the molecule's lipophilicity and, consequently, its biological properties. nih.govnih.govresearchgate.net

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄, PTSA) | Reversible; requires removal of water to maximize yield. masterorganicchemistry.com |

| Acylation | Acyl Halide or Acid Anhydride | Base (e.g., Pyridine) | High yields and generally milder conditions. |

| Transesterification | Ester (e.g., Vinyl Acetate) | Acid, Base, or Organometallic Complex | Versatile method for exchanging alkoxy groups. masterorganicchemistry.comwikipedia.org |

Design and Synthesis of Novel this compound Analogues

Beyond simple esterification, the design and synthesis of novel analogues aim to create compounds with significantly modified structures to probe structure-activity relationships and develop new therapeutic agents. Research in this area has focused on modifying the polyyne chain and the terminal functionalities.

A key strategy for creating analogues of the closely related Lachnophyllum esters involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Cadiot-Chodkiewicz couplings. researchgate.netrsc.org These methods allow for the construction of the characteristic en-diyne core of the molecule. For example, a synthetic route to Lachnophyllum methyl esters utilizes a Sonogashira coupling between methyl 3-iodoacrylates and a terminal 1,3-diyne. researchgate.netrsc.org

By varying the coupling partners in these reactions, novel analogues can be synthesized. rsc.org Specific design strategies include:

Altering the Alkyl Chain : The length and substitution of the alkyl group at one end of the polyyne chain can be modified. For instance, analogues with longer alkyl chains have been synthesized to investigate the effect of lipophilicity on bioactivity. researchgate.net

Modifying the Polyunsaturated System : The degree of unsaturation can be altered. For example, an analogue has been created where a triple bond is replaced by an aromatic ring, which can significantly impact the molecule's shape and electronic properties. rsc.org

Cyclization : The linear structure can be cyclized to form lactones. (4Z)-Lachnophyllum lactone and its analogues have been synthesized via a palladium-catalyzed tandem alkyne-alkene cross-coupling followed by a lactonization process. researchgate.netrsc.org

These synthetic efforts provide access to larger quantities of both the natural products and their non-natural analogues, which is crucial for extensive biological evaluation. researchgate.net

Structure-Guided Derivatization Strategies

Structure-guided derivatization is a systematic approach to modifying a lead compound, like this compound, to understand how different parts of the molecule contribute to its biological effect. This process, known as establishing a structure-activity relationship (SAR), is fundamental in medicinal chemistry. walisongo.ac.idnih.govnih.govnih.gov

For Lachnophyllum-type molecules, SAR studies have begun to reveal key structural features for bioactivity. The derivatization strategies are guided by hypotheses about which molecular properties are most important for a given biological effect.

Key strategic modifications include:

Lipophilicity Adjustment : The length of the alkyl chain is a critical parameter. By synthesizing a series of analogues with varying chain lengths (e.g., C10 vs. a shorter chain), researchers can determine the optimal lipophilicity for cell membrane penetration and target engagement. researchgate.netmdpi.com

Conformational Rigidity : Replacing a flexible alkyne unit with a more rigid aromatic ring alters the molecule's three-dimensional shape. rsc.org Evaluating the activity of such analogues helps to understand the required conformation for binding to a biological target. mdpi.com

Functional Group Modification : The ester or alcohol terminus can be replaced with other functional groups, such as amides or ethers, to probe the importance of hydrogen bonding and electronic properties at this position.

These systematic modifications, combined with computational methods like molecular docking, can elucidate the binding behavior of the compounds at their target sites and guide the design of more potent and selective derivatives. nih.gov

Evaluation of Enhanced or Modified Bioactivities of Derivatives

A primary goal of synthesizing derivatives is to discover compounds with improved potency, selectivity, or a novel mechanism of action. The synthesized analogues of Lachnophyllum esters and lactones have been evaluated against a range of biological targets, revealing interesting shifts in activity.

Research findings include:

Antimicrobial and Antiparasitic Activity : In studies on Lachnophyllum ester and lactone analogues, the natural products themselves often remain the most potent compounds for certain activities, such as nematicidal effects. researchgate.net However, derivatization can enhance activity against other pathogens. For example, (2Z)-Lachnophyllum methyl ester, (4Z)-Lachnophyllum lactone, and certain lactone analogues demonstrated the strongest antileishmanial potency against Leishmania infantum. researchgate.net

Antimycobacterial Activity : SAR studies revealed that a longer alkyl chain was crucial for significant activity against Mycobacterium tuberculosis. A lactone analogue featuring a C10 lipophilic appendage was found to have the highest antimycobacterial potency in the series tested. researchgate.net

Influence of Functional Groups : The nature of the functional group at the terminus is critical. Studies on other bioactive esters have shown that modifications can enhance solubility in lipids, which can be advantageous for certain applications. researchgate.net The fungicidal activity of coumarin derivatives, for instance, was shown to be favored by the presence of electron-withdrawing groups like acetates. mdpi.com

These evaluations demonstrate that chemical derivatization is a powerful tool for modulating the biological profile of this compound-related compounds. While some modifications may diminish a particular activity, they can simultaneously enhance another, opening up new potential applications for these polyyne natural products.

| Compound/Analogue Type | Modification | Observed Bioactivity | Reference |

|---|---|---|---|

| Natural Lachnophyllum Esters/Lactones | - | Potent nematicidal and strong antileishmanial activity. | researchgate.net |

| Lactone Analogue | Longer (C10) alkyl chain | Highest antimycobacterial potency in the series. | researchgate.net |

| Aromatic Analogue | Triple bond replaced by an aromatic ring | Synthesized to probe SAR; specific activity changes evaluated. | rsc.org |

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like trans-Lachnophyllol. researchgate.netresearchgate.net In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. chromatographyonline.comnih.gov The separated compounds then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. researchgate.netgbiosciences.com

GC-MS has been instrumental in the analysis of volatile constituents from plant extracts, including those from species known to contain polyacetylenes. For instance, the analysis of volatile components from Aster tataricus, a known source of this compound, has been successfully performed using GC-MS. researchgate.netnih.gov In a study analyzing the volatile components of Aster tataricus before and after processing, GC-MS was used to qualitatively and quantitatively assess the chemical profile, identifying numerous compounds. researchgate.net While not always explicitly quantifying this compound, these studies demonstrate the suitability of GC-MS for its detection in complex herbal matrices. chromatographyonline.comjmchemsci.com The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of reference standards or by matching the spectra with established libraries like the National Institute of Standards and Technology (NIST) library. chromatographyonline.com

The fragmentation pattern in the mass spectrum is crucial for structural elucidation. For a molecule like this compound, fragmentation would likely involve cleavages at the C-C bonds adjacent to the hydroxyl group and the triple bonds, leading to characteristic fragment ions. gbiosciences.commsu.edu

Table 1: GC-MS Parameters for the Analysis of Volatile Compounds in Plant Extracts

| Parameter | Typical Value/Condition |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 50-70 °C, ramped to 250-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of less volatile or thermally labile compounds, including many natural products. acs.orgacs.org While this compound itself is volatile, its derivatives, such as esters, or its analysis in liquid extracts can be amenable to LC-MS techniques. researchgate.net LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. acs.org

The application of LC-MS/MS has been successfully demonstrated for the quantitative analysis of other polyacetylenes, such as falcarinol (B191228), in biological samples like human serum. nih.gov In such methods, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), which provides excellent sensitivity and selectivity. acs.orgnih.gov For this compound, a similar approach could be developed by first determining its characteristic precursor and product ions.

A study on the polyacetylenes in Bupleurum species utilized HPLC-DAD-MS for both qualitative and quantitative analysis, demonstrating the method's utility for this class of compounds. nih.gov The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common interfaces for LC-MS analysis of such compounds. acs.org

Table 2: LC-MS/MS Parameters for the Quantification of Polyacetylenes in Biological Samples (Example based on Falcarinol)

| Parameter | Value/Condition | Reference |

| LC Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | nih.gov |

| Ionization Mode | ESI or APCI, positive or negative ion mode | acs.orgresearchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | acs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.orgnih.gov |

| Limit of Quantification | 0.2 ng/mL (for falcarinol in serum) | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-HRMS) for Complex Matrices

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) offers significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC. nih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, faster separation on a column with a different stationary phase, providing a more detailed "fingerprint" of the sample. nih.gov

The coupling of GCxGC with a time-of-flight (TOF) mass spectrometer provides high-resolution mass data, enabling the determination of elemental compositions and improving the confidence of compound identification. nih.gov A study on the volatile profile of vermouth tentatively identified this compound using GCxGC-HRMS. This advanced technique was necessary to resolve the vast number of compounds present in the sample. The high mass accuracy provided by the TOF analyzer was critical in proposing the chemical formula and tentative identification of the compound.

The enhanced separation in GCxGC is particularly beneficial for distinguishing isomers and overcoming co-elution issues that can plague 1D GC analysis in complex matrices. nih.gov This makes it a powerful tool for non-targeted screening and metabolic profiling of biological and environmental samples where this compound might be present.

Hyphenated Analytical Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

The unequivocal structural elucidation of novel or trace-level natural products often requires the combination of multiple analytical techniques. Hyphenated systems, which couple separation techniques with various spectroscopic detectors online, are at the forefront of natural product research. nih.govamazonaws.comjournalirjpac.com A powerful example of such a system is the hyphenation of High-Performance Liquid Chromatography with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry (HPLC-SPE-NMR-MS).

In this setup, compounds separated by HPLC are trapped on a solid-phase extraction (SPE) cartridge. This allows for the concentration of the analyte and the removal of the HPLC mobile phase, which can interfere with NMR analysis. The trapped compound can then be eluted into an NMR spectrometer for structural analysis and also analyzed by a parallel or subsequent MS detector (like TOF-MS for accurate mass measurement). mdpi.comresearchgate.net

A study on the isolation of a linoleic acid ester of this compound from Aster tataricus utilized a combination of column chromatography, HPLC, MS, and NMR to determine the structure of the new compound. researchgate.netscispace.com While this was not a fully online hyphenated system, it demonstrates the necessity of combining these techniques for the structural characterization of this compound and its derivatives. researchgate.netscispace.com The development of online HPLC-SPE-NMR-MS systems provides a more streamlined and sensitive approach for such analyses, minimizing sample handling and the potential for degradation. mdpi.com

Quantitative Analysis of this compound in Biological and Environmental Samples

The quantitative analysis of this compound in biological and environmental samples presents challenges due to its potential for low concentrations and the complexity of the sample matrices. The choice of analytical method depends on the sample type and the required sensitivity.

For volatile analysis, GC-MS operating in selected ion monitoring (SIM) mode can provide sensitive and selective quantification. researchgate.net This involves monitoring a few characteristic ions of this compound rather than scanning the entire mass range, which increases the signal-to-noise ratio. researchgate.net For quantification, a stable isotope-labeled internal standard would be ideal to correct for matrix effects and variations in sample preparation and injection.

For liquid samples or extracts, LC-MS/MS is a highly suitable technique for trace quantification. nih.gov A quantitative method would involve the development of a calibration curve using a pure standard of this compound. A study on the quantification of falcarinol in human serum by LC-MS/MS reported a limit of quantification (LOQ) of 0.2 ng/mL, showcasing the high sensitivity of this technique for polyacetylenes. nih.gov A similar level of sensitivity could likely be achieved for this compound.

The development of a robust quantitative method requires careful validation, including assessment of linearity, precision, accuracy, recovery, and matrix effects. nih.govnih.gov

Table 3: Comparison of Techniques for Quantitative Analysis of Polyacetylenes

| Technique | Sample Type | Advantages | Disadvantages |

| GC-MS (SIM) | Volatiles, Headspace, Extracts | High selectivity, Good for volatile compounds | Requires derivatization for non-volatile compounds |

| LC-MS/MS (MRM) | Liquid samples, Extracts | High sensitivity and selectivity, Suitable for less volatile derivatives | Can be subject to matrix effects |

| HPLC-UV/DAD | Extracts | Cost-effective, Robust | Lower sensitivity and selectivity than MS |

Theoretical and Computational Studies

Molecular Modeling of trans-Lachnophyllol and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules to understand their structure and dynamic behavior. frontiersin.orgmdpi.com These tools are crucial in drug discovery and materials science. frontiersin.orglongdom.org For this compound, modeling can reveal how its distinct linear structure with conjugated triple and double bonds influences its interactions with biological macromolecules like proteins. frontiersin.orgmdpi.com Such simulations can shed light on the mechanisms behind protein adsorption on a molecule's surface, highlighting the key amino acids involved and any resulting conformational changes. frontiersin.org

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. mdpi.comunivr.it This technique is instrumental in structure-based drug design for screening large libraries of compounds against a biological target. mdpi.com While specific docking studies for this compound were not identified, research on other natural polyacetylenes demonstrates the utility of this approach. These studies often evaluate binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the protein's active site. mdpi.comresearchgate.netsciforum.net

For instance, studies on other polyacetylenes have explored their binding to various enzymes involved in neuroinflammatory disorders, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and butyrylcholinesterase (BchE). mdpi.com A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a selected protein target to predict its binding mode and affinity.

Table 1: Illustrative Data from a Hypothetical Ligand-Protein Docking Study of this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | -8.2 | His367, His372, Leu368 | Metal Coordination, Hydrophobic |

| Butyrylcholinesterase (BchE) | -7.5 | Trp82, His438, Tyr332 | Pi-Pi Stacking, Hydrogen Bond |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -8.5 | His323, His449, Tyr473 | Hydrogen Bond, Pi-Alkyl |

Note: The data in this table is hypothetical and serves to illustrate the typical results obtained from molecular docking simulations. Binding affinities and interacting residues for this compound would require a specific computational study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. longdom.orgfrontiersin.org By integrating Newton's laws of motion, MD simulations generate trajectories that provide a detailed view of a molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a biological membrane. longdom.orgmdpi.commdpi.com These simulations are invaluable for understanding how a ligand like this compound might behave in a physiological context and for assessing the stability of a ligand-protein complex predicted by docking. mdpi.commdpi.com

An MD simulation of this compound complexed with a protein would typically be run for a duration of nanoseconds to microseconds. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. longdom.org Root Mean Square Fluctuation (RMSF) analysis can further reveal the flexibility of specific regions of the protein upon ligand binding.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter / Output | Description | Typical Value / Unit |

| Simulation Time | The total time duration of the physical process being simulated. | 100 - 1000 nanoseconds (ns) |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | The model used to represent the solvent (typically water). | TIP3P, SPC/E |

| Ensemble | The statistical ensemble representing the system's thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| RMSD | Root Mean Square Deviation; measures the average distance between atoms of the simulated and a reference structure, indicating stability. | Ångström (Å) |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues from their average position, indicating flexibility. | Ångström (Å) |

Note: This table outlines the general setup and results of an MD simulation. Specific values would be dependent on the system studied.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgresearchgate.netnccr-marvel.ch It is widely used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comarxiv.org The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. arxiv.orgacs.org

For this compound, DFT calculations could provide a detailed understanding of its electron distribution and reactivity. mdpi.com By analyzing properties like the molecular electrostatic potential (MEP) map, researchers can predict which parts of the molecule are electron-rich (susceptible to electrophilic attack) and which are electron-poor (susceptible to nucleophilic attack). Such insights are fundamental to understanding its potential interaction mechanisms. mdpi.com

Table 3: Key Electronic Properties Obtainable from DFT Calculations

| Property | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic reactions. |

Note: This table lists properties that could be calculated for this compound using DFT methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models are built by correlating physicochemical properties or structural features, known as molecular descriptors, with a measured biological endpoint (e.g., IC50). wikipedia.orgmdpi.com These models are widely used in toxicology and drug discovery to predict the activity of new or untested compounds, thereby saving time and resources. wikipedia.orgbiorxiv.orgnih.gov

A QSAR study involving this compound would require a dataset of structurally related polyacetylenes with known biological activity against a specific target. mdpi.com From the structures, various molecular descriptors would be calculated and used to build a regression or classification model. A robust QSAR model must be statistically validated to ensure its predictive power. wikipedia.orgmdpi.com

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic structural properties, size |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity, polarizability |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, reactivity |

Note: This table provides examples of descriptor types that could be used to build a QSAR model for polyacetylenes.

Conformational Analysis and Energy Landscape Studies

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. nih.gov These different conformers often have different potential energies, and understanding this relationship is key to defining the molecule's conformational energy landscape. nih.govelifesciences.orgnih.gov The energy landscape maps the stable (low-energy) and transient (high-energy) states of a molecule, providing crucial insights into its flexibility, stability, and the mechanisms of its interactions. elifesciences.orgnih.govbiorxiv.org

For a flexible molecule like this compound, with its long carbon chain, a conformational analysis would identify the most stable, low-energy conformers. nih.gov These are the shapes the molecule is most likely to adopt. The study would reveal the energy barriers between different conformers, which determines how easily the molecule can change its shape. elifesciences.org This information is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov

Table 5: Hypothetical Conformational States of this compound

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti (Staggered) | 180° | 0 (Global Minimum) | ~70% |

| Gauche (Staggered) | 60° | 0.9 | ~29% |

| Eclipsed | 0° | 5.0 (Transition State) | <1% |

| Eclipsed | 120° | 3.5 (Transition State) | <1% |

Note: This table is a simplified, hypothetical representation of a conformational energy landscape for a segment of the this compound backbone. Actual values would require specific computational analysis.

Ecological Roles and Biological Interactions

Role in Plant Defense Mechanisms Against Pathogens and Pests

trans-Lachnophyllol is part of a larger class of compounds known as polyacetylenes, which are well-documented as potent plant defense chemicals. scite.aioup.com These compounds often function as phytoalexins, which are substances produced by plants as a rapid response to stresses such as microbial attack or physical injury. researchgate.netresearchgate.net The defensive capabilities of polyacetylenes, including this compound, are broad, encompassing antifungal, antibacterial, and insecticidal activities that protect the plant from a variety of biological threats. mdpi.comscielo.org.mx

Research into the Asteraceae family, a rich source of these compounds, confirms that polyacetylenes are integral to the plants' defense strategies against herbivores and parasites. scielo.org.mx The bioactivity of these molecules is a key component of the plant's immune response. One of the defense mechanisms associated with polyacetylenes is phototoxicity, where the compound becomes toxic to pests or pathogens upon exposure to light. fund-romuloraggio.org.ar

Specific research has identified direct evidence of the defensive action of this compound. In a study on the roots of Erigeron philadelphicus (Philadelphia fleabane), this compound and a related compound, lachnophyllum ester, were isolated and identified as active nematicidal substances, demonstrating a lethal effect against the coffee root-knot nematode (Pratylenchus coffeae). tandfonline.com This finding provides a clear example of its role in protecting the plant from below-ground pests. The broader defensive activities attributed to polyacetylenes from the Asteraceae family are summarized in the table below.

Table 1: Documented Defensive Activities of Polyacetylenes from the Asteraceae Family

| Type of Defensive Activity | Target Organisms | Compound Class/Example | Source Family/Genus | Citation(s) |

|---|---|---|---|---|

| Nematicidal | Nematodes (Pratylenchus coffeae) | trans-Lachnophyllol | Erigeron | tandfonline.com |

| Insecticidal | General insects | Polyacetylenes | Artemisia | mdpi.com |

| Antifungal | Fungi | Polyacetylenes | Argyranthemum | researchgate.net |

| Antibacterial | Bacteria | Pontica epoxide (a polyacetylene) | Artemisia | mdpi.com |

| General Defense | Herbivores, Parasites, Microbes | Polyacetylenes | Asteraceae (general) | oup.comresearchgate.netscielo.org.mx |

Allelopathic Interactions with Other Organisms

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. frontiersin.org this compound, as part of the polyacetylene chemical class, contributes to the allelopathic potential of the plants that produce it. scielo.br This form of chemical interference is a crucial strategy for plants competing for resources like water, sunlight, and soil nutrients.

The ecological significance of polyacetylene production is evident in their ability to inhibit the seed germination and growth of competing plant species. researchgate.netmdpi.com Studies on various species within the Asteraceae family demonstrate this effect. For instance, aqueous extracts from the invasive species Aster lanceolatus have been shown to inhibit seed germination and seedling development in other plants, a competitive advantage that is likely aided by its chemical constituents. srce.hr Similarly, other Asteraceae members like Artemisia annua have displayed significant phytotoxicity, reducing the germination of major crops like maize and wheat. researchgate.net

While direct studies isolating the allelopathic effect of pure this compound are limited, the compound is produced by plants known for these activities. Research has pointed to allelopathic substances in Aster tataricus, a known source of this compound. keio.ac.jpresearchgate.net The collective evidence strongly supports the role of polyacetylenes as key allelochemicals within the Asteraceae family.

Table 2: Examples of Allelopathic Effects in the Asteraceae Family

| Plant Species | Type of Effect | Allelochemical Class Implicated | Target Species | Citation(s) |

|---|---|---|---|---|

| Aster lanceolatus | Inhibition of seed germination and seedling growth | General aqueous extracts | Lactuca sativa, Sinapis alba | srce.hr |

| Artemisia annua | Inhibition of seed germination | General aqueous extracts | Zea mays (Maize), Triticum aestivum (Wheat) | researchgate.net |

| Various Asteraceae | Inhibition of development of other species | Polyacetylenes, Terpenes, Flavonoids | Various plants | scielo.br |

| Artemisia species | Inhibition of seed germination and growth | Aromatic polyacetylenes (e.g., Capillen) | Widespread weeds | mdpi.com |

Inter-species Microbial Interactions Influenced by this compound

The release of secondary metabolites into the soil creates a chemical environment that can either promote or inhibit the growth of various microorganisms. This compound and other polyacetylenes contribute significantly to these interactions due to their established antimicrobial properties. researchgate.netresearchgate.net The range of microorganisms that a compound can inhibit is known as its antimicrobial spectrum. wikipedia.orgzeomic.co.jp Polyacetylenes from the Asteraceae family generally exhibit a broad spectrum of activity, affecting various fungi and bacteria. mdpi.comscielo.org.mx

This antimicrobial action is a direct form of inter-species interaction, where the plant uses chemical means to suppress potentially harmful soil pathogens or to outcompete other organisms by altering the local microbial community. phycoterra.com The production of these compounds as phytoalexins is, by definition, a response to microbial detection, representing a dynamic dialogue between the plant and the microbes in its environment. researchgate.netresearchgate.net For example, the essential oils from Grindelia squarrosa, an Asteraceae species, have demonstrated antimicrobial activity against pathogenic microbes. mdpi.com

By inhibiting the growth of certain microbial species, this compound can influence the structure and composition of the soil microbiome in the plant's immediate vicinity (the rhizosphere). This selective pressure can reduce the incidence of disease by suppressing pathogens and may alter nutrient cycling by affecting the balance of beneficial versus pathogenic microbes. phycoterra.comresearchgate.net